2-Hydroxy-3-methoxy-6beta-naltrexol, also known as 2-hydroxy-3-methoxy-6-beta-naltrexol or HMN, is a minor metabolite of naltrexone, an opioid antagonist used primarily in the treatment of opioid dependence and alcohol use disorder. This compound has gained attention due to its pharmacological properties and potential therapeutic applications.
HMN is derived from the metabolism of naltrexone in the human body. After administration, naltrexone undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including 6-beta-naltrexol and HMN. The quantification of these metabolites in biological fluids is crucial for understanding their pharmacokinetics and therapeutic effects .
2-Hydroxy-3-methoxy-6beta-naltrexol is classified as a phenolic compound and a derivative of naltrexone. It belongs to the broader category of opioid receptor antagonists, which are substances that block the effects of opioids at their receptors.
The synthesis of 2-hydroxy-3-methoxy-6beta-naltrexol typically involves several steps that focus on modifying the naltrexone structure. While specific synthetic routes are not extensively detailed in available literature, methods generally include:
Gas chromatography and high-performance liquid chromatography techniques are often employed for analyzing and quantifying HMN in biological samples. These methods can differentiate between HMN and its closely related metabolites by utilizing specific detection methods such as flame ionization or electrochemical detection .
The molecular formula for 2-hydroxy-3-methoxy-6beta-naltrexol is . The compound features a complex structure typical of opioid derivatives, characterized by multiple rings and functional groups that contribute to its biological activity.
The structural representation includes:
2-Hydroxy-3-methoxy-6beta-naltrexol participates in various chemical reactions typical of phenolic compounds, including:
These reactions are essential for understanding the metabolic pathways of HMN and its pharmacological effects. Analytical methods like liquid-liquid extraction and chromatographic separation are crucial for isolating HMN from complex biological matrices .
The mechanism of action for 2-hydroxy-3-methoxy-6beta-naltrexol primarily involves its interaction with opioid receptors, particularly the mu-opioid receptor. By binding to these receptors, HMN can modulate neurotransmitter release and influence pain perception, reward pathways, and addiction behaviors.
Studies indicate that HMN may exhibit lower affinity compared to naltrexone but retains some antagonistic properties against endogenous opioids. This suggests potential therapeutic benefits in managing conditions related to opioid misuse and dependence .
Relevant analyses often utilize spectroscopic methods (e.g., NMR, IR) to characterize these properties further.
2-Hydroxy-3-methoxy-6beta-naltrexol has several important applications in scientific research:
2-Hydroxy-3-methoxy-6β-naltrexol (HMN) is a minor metabolite of naltrexone with the molecular formula C₂₁H₂₇NO₅ and a molecular weight of 373.44 g/mol [5] [9]. Its IUPAC name is (4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-methoxy-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,10-triol [9]. The stereochemistry features a β-orientation at the C6 position, critical for its interaction with opioid receptors. Key functional groups include:
HMN’s nonpolar nature (log P ≈ 1.8) arises from its methoxy group, facilitating distribution into red blood cells (RBCs). In contrast, the more polar 6β-naltrexol dominates in plasma and saliva [4].
Table 1: Key Structural Features of HMN
Structural Element | Chemical Property | Biological Implication |
---|---|---|
C6 β-hydroxyl | Stereospecific configuration | Reduced opioid affinity vs. naltrexone |
3-Methoxy group | Increased lipophilicity | Enhanced RBC partitioning |
2-Hydroxy group | Phenolic, ionizable (pKa ~9.69) | Phase II conjugation site |
N17-Cyclopropylmethyl | Base moiety | Opioid receptor binding |
HMN is biosynthesized in humans via hepatic metabolism of naltrexone:
In vitro synthesis faces challenges:
Table 2: Synthetic Methods for HMN Production
Method | Key Steps | Yield | Purity Control |
---|---|---|---|
Biosynthetic | Hepatic DD4 reduction → CYP450 → COMT | <5% in vivo | HPLC-UV monitoring |
Chemical synthesis | Chiral reduction → Selective O-methylation | 25-30% | NMR (δ 3.85 ppm for -OCH₃) |
Semisynthetic | Naltrexone microbial biotransformation | 15-20% | LC-MS/MS |
HMN differs from other naltrexone metabolites in synthetic complexity and structural features:
Physicochemical properties impact isolation:
Table 3: Comparative Analysis of Naltrexone Metabolites
Metabolite | Key Structural Difference | Primary Synthetic Route | Plasma Concentration* (ng/mL) |
---|---|---|---|
6β-Naltrexol | 6β-OH, 3-unsubstituted | Enzymatic reduction (DD4) | 58 ± 33 [2] |
HMN | 6β-OH, 2-OH, 3-OCH₃ | COMT methylation | ~23% of total metabolites [4] |
6α-Naltrexol | 6α-OH | Chemical epimerization | Trace amounts |
Notes: Data from human plasma 16–24 h post-naltrexone dose (200 mg). HMN shows preferential accumulation in RBCs (96.1% vs. 0% for 6β-naltrexol) [4].
HMN synthesis remains low-yielding due to competing metabolic pathways. Advances in biocatalysis (engineered COMT variants) and flow chemistry may optimize its production [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7